Cas no 31148-60-4 (27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-)
![27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- structure](https://it.kuujia.com/scimg/cas/31148-60-4x500.png)
31148-60-4 structure
Nome del prodotto:27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
- subsessiline
- Grandifoline
- BDBM50044111
- methyl ent-6beta,21;8beta,2';6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
- methyl (1R,2R,6R,17R,21R,23R,31R,37S,41R,43S,46S,47R)-26-methoxy-3,22,38-trioxa-10,20,24,34-tetrazatetradecacyclo[22.20.1.16,17.131,34.01,21.02,6.09,17.011,16.023,31.023,43.025,30.037,41.020,47.041,46]heptatetraconta-8,11,13,15,25(30),26,28-heptaene-8-carboxylate
- CHEMBL3325767
- Q27105743
- Subssesiline
- 31148-60-4
- methyl ent-6beta,21
- 6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
- 8beta,2'
- C08433
- Amataine
- CHEBI:2625
-
- Inchi: InChI=1S/C43H48N4O6/c1-49-29-9-5-7-27-31(29)47-23-40-21-24-20-38-13-18-51-30(38)10-15-45-16-12-42(27,35(38)45)43(24,47)53-37(40)46-17-11-41-26-6-3-4-8-28(26)44-32(41)25(33(48)50-2)22-39(34(41)46)14-19-52-36(39)40/h3-9,24,30,34-37,44H,10-23H2,1-2H3/t24?,30-,34-,35-,36+,37?,38+,39-,40+,41-,42+,43+/m0/s1
- Chiave InChI: RZBFPDQKWUWUCK-SAXDTXNISA-N
- Sorrisi: COC(C1C[C@]23CCO[C@H]2[C@@]24CC5[C@@]6(N(C2)C2C(=CC=CC=2[C@]26CCN6[C@H]2[C@@]2(C5)CCO[C@H]2CC6)OC)OC4N2CC[C@]4([C@H]32)C2=CC=CC=C2NC=14)=O
Proprietà calcolate
- Massa esatta: 716.357
- Massa monoisotopica: 716.357
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 53
- Conta legami ruotabili: 3
- Complessità: 1730
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 85A^2
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.5
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.749
27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Letteratura correlata
-
1. Chapter 2. Physical methods. Part (i), Mass spectroscopy
31148-60-4 (27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-) Prodotti correlati
- 84674-27-1(Cyclohexyl-acetic Acid chloromethyl ester)
- 1147328-82-2(2-(4-Benzenesulfonamidopiperidin-1-YL)-N-(1-cyanocycloheptyl)acetamide)
- 946817-63-6(3-Amino-4-bromo-2,6-difluorobenzonitrile)
- 934171-99-0(3,3,3-Trifluoropropanehydrazide)
- 2098010-42-3(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid)
- 111291-96-4(tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate)
- 1252857-03-6(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide)
- 1556608-42-4(2-(1-methyl-1H-1,2,3-benzotriazol-4-yl)propanoic acid)
- 852227-95-3(4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine)
- 1934513-91-3(Carbamic acid, N-methyl-N-1-oxaspiro[2.5]oct-6-yl-, 1,1-dimethylethyl ester)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
